![molecular formula C12H13NO4S2 B14736176 3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid CAS No. 6345-16-0](/img/structure/B14736176.png)
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid is an organic compound that features a nitrophenyl group, a dithiolan ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid typically involves the reaction of 3-nitrobenzaldehyde with a dithiolane derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dithiolan ring can interact with thiol-containing enzymes or proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Nitrophenyl)propanoic acid: Lacks the dithiolan ring but has similar nitrophenyl and propanoic acid moieties.
3-(3-Nitrophenyl)propanoic acid: Similar structure but with a different position of the nitro group.
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid: Contains additional methoxy groups on the phenyl ring.
Uniqueness
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid is unique due to the presence of the dithiolan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
6345-16-0 |
|---|---|
Molecular Formula |
C12H13NO4S2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[2-(3-nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid |
InChI |
InChI=1S/C12H13NO4S2/c14-11(15)4-5-12(18-6-7-19-12)9-2-1-3-10(8-9)13(16)17/h1-3,8H,4-7H2,(H,14,15) |
InChI Key |
PSHQXDDUCJKGQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)(CCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
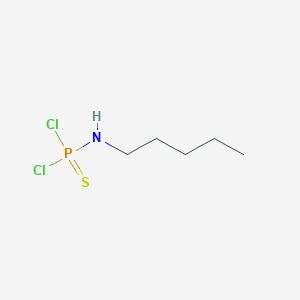
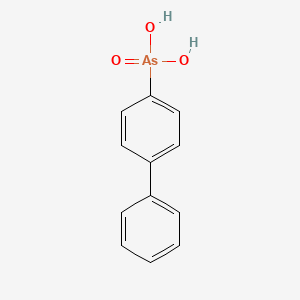
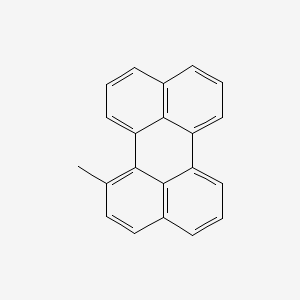
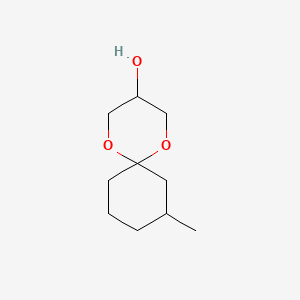
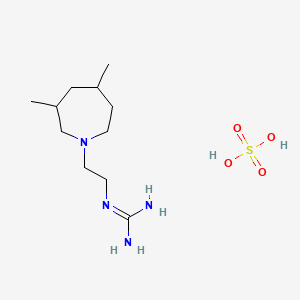
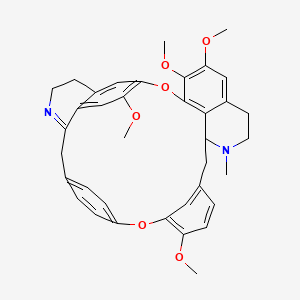
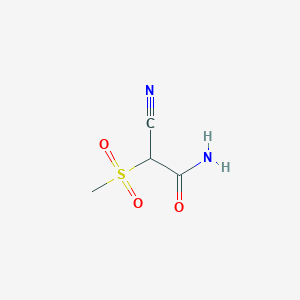
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
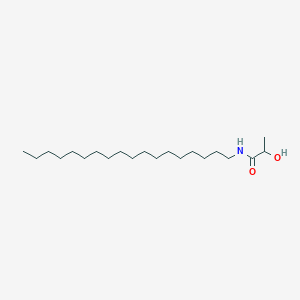
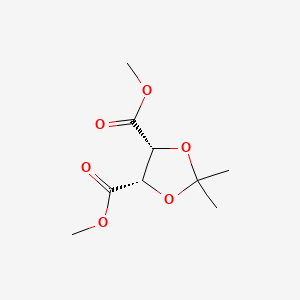
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
